molecular formula C14H15F3N2O4S B3028022 (R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one CAS No. 1464137-25-4

(R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one

Cat. No. B3028022
CAS RN: 1464137-25-4
M. Wt: 364.34
InChI Key: QXBCCNAVBIVTBX-LLVKDONJSA-N
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Description

(R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one is a useful research compound. Its molecular formula is C14H15F3N2O4S and its molecular weight is 364.34. The purity is usually 95%.
BenchChem offers high-quality (R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds with intricate heterocyclic structures, including those similar to the one , often involves reactions that introduce sulfonyl groups to heterocyclic rings. For instance, the study by Britsun et al. (2003) focused on the reactions of 4-amino-3-methylthio-5-oxo-6-R-4,5-dihydro-1,2,4-triazines with arylsulfonylacetonitriles, leading to the synthesis of 7-amino-3-R-8-(R'-sulfonyl)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazin-4-ones. This work highlights the potential for creating geminal sulfones with heterocyclic rings directly bound to sulfur atoms of the sulfonyl groups, which could be relevant for synthesizing compounds with similar sulfonyl and heterocyclic features (Britsun et al., 2003).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, sulfonyl-containing heterocycles, like the one described, are often explored for their biological activities. Tucker et al. (1988) discussed the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides, including sulfones and sulfoxides with potential antiandrogen activity. This study underlines the importance of the trifluoromethyl and sulfonyl groups in modulating biological activity, which might be relevant for compounds with similar structural motifs (Tucker et al., 1988).

Material Science and Catalysis

Compounds featuring sulfonyl groups alongside heterocyclic structures are also investigated in material science and catalysis. Ding et al. (2015) described a rhodium(II)-catalyzed transannulation method that efficiently synthesizes phenyl-substituted dihydropyrazines, which could be converted to pyrazines under specific conditions. Such methodologies might offer pathways to synthesize or modify compounds like the one , showcasing the versatility of sulfonyl-containing heterocycles in synthetic chemistry (Ding et al., 2015).

properties

IUPAC Name

(9aR)-8-[4-(trifluoromethyl)phenyl]sulfonyl-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O4S/c15-14(16,17)10-1-3-12(4-2-10)24(21,22)18-5-6-19-11(7-18)8-23-9-13(19)20/h1-4,11H,5-9H2/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBCCNAVBIVTBX-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)COCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2[C@H](CN1S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)COCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501116817
Record name Pyrazino[2,1-c][1,4]oxazin-4(3H)-one, hexahydro-8-[[4-(trifluoromethyl)phenyl]sulfonyl]-, (9aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one

CAS RN

1464137-25-4
Record name Pyrazino[2,1-c][1,4]oxazin-4(3H)-one, hexahydro-8-[[4-(trifluoromethyl)phenyl]sulfonyl]-, (9aR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1464137-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazino[2,1-c][1,4]oxazin-4(3H)-one, hexahydro-8-[[4-(trifluoromethyl)phenyl]sulfonyl]-, (9aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one
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(R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one
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(R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one
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(R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one
Reactant of Route 5
(R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one
Reactant of Route 6
(R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one

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